molecular formula C20H19N3O4 B299588 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

Cat. No. B299588
M. Wt: 365.4 g/mol
InChI Key: MNEPUKXHDJFZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as DPP4, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets the dipeptidyl peptidase-4 (DPP4) enzyme, which plays a crucial role in glucose metabolism. DPP4 inhibitors have shown potential in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Mechanism of Action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide bind to the active site of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide enzyme and prevent it from degrading incretin hormones. This leads to an increase in the levels of active incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. The net effect is improved glycemic control.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been shown to have several biochemical and physiological effects. They improve insulin sensitivity, increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. These effects lead to improved glycemic control and reduced risk of hypoglycemia.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified. They have a well-defined mechanism of action and can be used to study the role of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide enzyme in glucose metabolism. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors also have some limitations. They can be expensive to synthesize and may have off-target effects that need to be carefully considered.

Future Directions

There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors. One area of interest is the development of more potent and selective inhibitors that have fewer off-target effects. Another area of interest is the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors in combination with other therapies for the treatment of T2DM. Additionally, there is interest in exploring the potential therapeutic benefits of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) amine to form the final product.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of T2DM. They work by increasing the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control and reduced risk of hypoglycemia.

properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-13-18(20(25)23(22(13)3)15-7-5-4-6-8-15)21(2)19(24)14-9-10-16-17(11-14)27-12-26-16/h4-11H,12H2,1-3H3

InChI Key

MNEPUKXHDJFZGF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.